molecular formula C13H21N3O B6165747 N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine CAS No. 1007211-41-7

N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine

Cat. No. B6165747
CAS RN: 1007211-41-7
M. Wt: 235.3
InChI Key:
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Description

N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C13H21N3O and a molecular weight of 235.3 .


Molecular Structure Analysis

The molecular structure of N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine consists of a benzene ring substituted with two amine groups and a morpholine ring . The morpholine ring is connected to the benzene ring through an ethyl chain. The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine has a molecular weight of 235.3 . Other physical and chemical properties such as melting point, boiling point, and density were not provided in the search results. These properties can be determined using standard laboratory techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine involves the reaction of 4-nitrobenzene-1,2-diamine with 2-(morpholin-4-yl)ethanamine, followed by reduction of the resulting nitro compound to the corresponding amine.", "Starting Materials": [ "4-nitrobenzene-1,2-diamine", "2-(morpholin-4-yl)ethanamine", "Sodium dithionite", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzene-1,2-diamine (1.0 g, 7.2 mmol) and 2-(morpholin-4-yl)ethanamine (1.5 g, 12.0 mmol) in ethanol (20 mL) and add sodium hydroxide (1.0 g, 25.0 mmol).", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and acidify with hydrochloric acid (1 M) until pH 2-3 is reached.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the yellow solid in water (10 mL) and add sodium dithionite (1.0 g, 6.5 mmol).", "Step 7: Stir the reaction mixture at room temperature for 2 hours.", "Step 8: Filter the reaction mixture and wash the solid with water (2 x 10 mL).", "Step 9: Concentrate the filtrate under reduced pressure to obtain a yellow solid.", "Step 10: Recrystallize the yellow solid from ethanol to obtain N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine as a yellow solid (yield: 70%)." ] }

CAS RN

1007211-41-7

Molecular Formula

C13H21N3O

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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